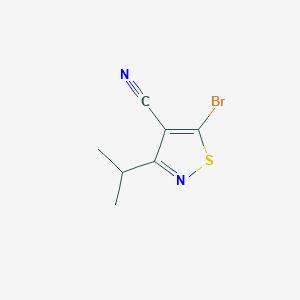
5-Bromo-3-isopropylisothiazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-isopropylisothiazole-4-carbonitrile: is a chemical compound with the molecular formula C7H7BrN2S and a molecular weight of 231.11 g/mol . This compound belongs to the class of isothiazoles, which are five-membered heterocycles containing both sulfur and nitrogen atoms. The presence of a bromine atom and an isopropyl group on the isothiazole ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isopropylisothiazole-4-carbonitrile typically involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride (CCl4). This reaction yields 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) as products . The reaction conditions include:
Reagents: Sodium 2,2-dicyanoethene-1,1-bis(thiolate), bromine
Solvent: Carbon tetrachloride (CCl4)
Temperature: Room temperature
Yield: 7% for 3,5-dibromoisothiazole-3-carbonitrile and 18% for 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile)
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as described above, with optimization for larger scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-3-isopropylisothiazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as carbon nucleophiles in Suzuki, Stille, and Sonogashira couplings.
Oxidation and Reduction Reactions: The isothiazole ring can undergo oxidation and reduction under specific conditions, although detailed mechanisms are less documented.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products:
Substitution Reactions: Products include various substituted isothiazoles, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-3-isopropylisothiazole-4-carbonitrile is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds .
Biology and Medicine: Isothiazole derivatives, including this compound, have shown potential biological activities, such as antiviral, antibacterial, and antifungal properties . These compounds are being investigated for their potential use in drug development.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and dyes . Its unique chemical structure allows for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-isopropylisothiazole-4-carbonitrile involves its interaction with various molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary, but the presence of the bromine and isopropyl groups plays a crucial role in its activity.
Comparación Con Compuestos Similares
- 3-Bromo-5-isopropylisothiazole-4-carbonitrile
- 5-Bromo-3-methylisothiazole-4-carbonitrile
- 5-Bromo-3-ethylisothiazole-4-carbonitrile
Comparison: 5-Bromo-3-isopropylisothiazole-4-carbonitrile is unique due to the specific positioning of the bromine and isopropyl groups on the isothiazole ring. This configuration imparts distinct chemical and biological properties compared to its analogs . For example, the isopropyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with biological membranes.
Propiedades
Fórmula molecular |
C7H7BrN2S |
|---|---|
Peso molecular |
231.12 g/mol |
Nombre IUPAC |
5-bromo-3-propan-2-yl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C7H7BrN2S/c1-4(2)6-5(3-9)7(8)11-10-6/h4H,1-2H3 |
Clave InChI |
BPOCZINOHJTORY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NSC(=C1C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)


![Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)


![5-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B11789987.png)

![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)



![5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11790033.png)

